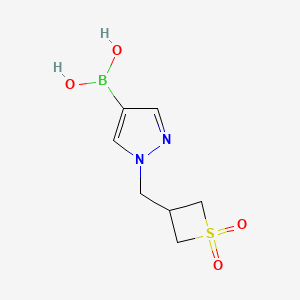![molecular formula C7H5FN2O B13673088 6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)
6-Fluoro-2-methyloxazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-methyloxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused ring system combining an oxazole and a pyridine ring The presence of a fluorine atom at the 6-position and a methyl group at the 2-position imparts unique chemical and physical properties to this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyloxazolo[4,5-b]pyridine typically involves the cyclization of appropriately substituted pyridine derivatives. One common method includes the reaction of 3-fluoropyridine-2-carboxylic acid with a suitable amine, followed by cyclization under dehydrating conditions to form the oxazole ring. The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing the use of hazardous reagents. Continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient and reproducible production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-2-methyloxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazole N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted oxazolo[4,5-b]pyridines, oxazole N-oxides, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Fluoro-2-methyloxazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Material Science: It is studied for its potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-methyloxazolo[4,5-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability, while the oxazole ring provides a rigid scaffold for interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar electronic properties but lacking the oxazole ring.
6-Bromo-2-methyloxazolo[4,5-b]pyridine: A halogenated analog with a bromine atom instead of fluorine, which may exhibit different reactivity and biological activity.
Isoxazolo[4,5-b]pyridine: A related compound with an isoxazole ring instead of an oxazole ring, which may have different chemical and biological properties.
Uniqueness
6-Fluoro-2-methyloxazolo[4,5-b]pyridine is unique due to the presence of both a fluorine atom and an oxazole ring, which confer distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C7H5FN2O |
|---|---|
Peso molecular |
152.13 g/mol |
Nombre IUPAC |
6-fluoro-2-methyl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5FN2O/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3 |
Clave InChI |
BKELODRWZYFVKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(O1)C=C(C=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)

